molecular formula C29H23FN4O2S B1245004 (R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide CAS No. 161395-33-1

(R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide

Numéro de catalogue B1245004
Numéro CAS: 161395-33-1
Poids moléculaire: 510.6 g/mol
Clé InChI: YGUVFPOGHIKVPP-MUUNZHRXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of complex molecules involving (R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide derivatives typically involves multi-step chemical reactions. These include condensation, cyclization, and functional group transformations. The synthetic pathway often requires precise control over reaction conditions to ensure the desired stereochemistry and functional group integrity. Techniques such as high-performance liquid chromatography (HPLC) are utilized for the purification and analysis of these compounds, ensuring the removal of minor impurities and the achievement of high purity levels (Golich et al., 1995).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide detailed insights into the spatial arrangement of atoms, molecular conformations, and electronic structures. For example, the crystal structure analysis reveals the planarity or non-planarity of certain molecular segments, hydrogen bonding patterns, and π-π interactions, contributing to the stability and reactivity of the compound (Savithri et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is influenced by its functional groups and molecular structure. These compounds can undergo a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and redox reactions. The presence of electron-withdrawing or donating groups significantly affects the compound's reactivity and interaction with various reagents and solvents.

Physical Properties Analysis

The physical properties such as solubility, melting point, and optical rotation are crucial for understanding the behavior of these compounds under different conditions. These properties are influenced by the molecular structure and functional groups present. For instance, the solubility in various solvents can determine the compound's application in chemical reactions and pharmaceutical formulations. The optical rotation provides insights into the chiral nature of the compound and its potential enantiomeric excess (Deguchi et al., 1993).

Applications De Recherche Scientifique

Chromatographic Analysis

  • A study by Golich et al. (1995) focused on the determination of minor impurities in a pro-drug related to the compound. They used high-performance liquid chromatography for the separation and quantification of manufacturing impurities, degradation products, and the active drug. This method provided insights into the purity and stability of the compound (Golich et al., 1995).

Platelet Activating Factor Antagonists

  • Summers and Albert (1987) identified indole compounds, structurally similar to the query compound, as potent antagonists of platelet-activating factor (PAF). These compounds showed potential in treating various PAF-related disorders, such as asthma and acute inflammation (Summers & Albert, 1987).

Serotonin Antagonists

  • Research by Andersen et al. (1992) synthesized and evaluated a series of 3-(4-fluorophenyl)-1H-indoles, which share a core structure with the query compound. These were found to be selective serotonin 5-HT2 antagonists, indicating potential applications in neuropsychiatric disorders (Andersen et al., 1992).

Antitumor Activity

  • Carbone et al. (2013) synthesized nortopsentin analogues, including 1H-pyrrolo[2,3-b]pyridine derivatives structurally related to the query compound. These showed significant antitumor activity in models of diffuse malignant peritoneal mesothelioma (Carbone et al., 2013).

Crystal Structure Analysis

  • Savithri et al. (2015) analyzed the crystal structure of a similar compound, providing valuable insights into the molecular configuration and potential interactions relevant to drug design (Savithri et al., 2015).

Synthesis and Biological Activity

  • Liu et al. (2016) focused on the synthesis and evaluation of a compound with a similar structure for its effectiveness in inhibiting cancer cell proliferation (Liu et al., 2016).

Mécanisme D'action

Target of Action

A-85783, also known as UNII-OCS3J46F47, is a potent antagonist of the Platelet Activating Factor (PAF) receptor (PAF-R) . PAF is a lipid signaling molecule derived from glycerophosphocholines that activates many cell types including platelets, monocytes, polymorphonuclear leukocytes, mast cells, and vascular endothelium cells .

Mode of Action

A-85783 acts as a neutral lipophilic PAF-R antagonist . It competitively and reversibly inhibits PAF binding to rabbit platelet membranes . The inhibition is selective and reversible .

Biochemical Pathways

The majority of PAF effects are mediated through a single G protein-linked transmembrane receptor, PAF-R . A-85783 blocks PAF-induced serotonin release from rabbit platelets . This suggests that it may interfere with the biochemical pathways involving PAF and serotonin.

Pharmacokinetics

A-85783 is soluble in DMSO at 13 mg/ml but is insoluble in water . It is rapidly converted to its active form in vivo . It is then metabolized to the corresponding pyridine-N-oxide and sulfoxide metabolites . These metabolites exhibited significant potency in vitro and in vivo and thus may contribute to the activity observed after administration of A-85783 .

Result of Action

Systemic administration of A-85783 or its prodrug, ABT-299, inhibits PAF-induced cutaneous vascular permeability in the rat . This suggests that A-85783 can have a significant impact on the molecular and cellular effects of PAF’s action.

Action Environment

The action of A-85783 is influenced by environmental factors such as temperature and light. It should be stored tightly sealed at 2-8 °C, protected from light . The compound’s action, efficacy, and stability may be affected by these factors.

Propriétés

IUPAC Name

6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23FN4O2S/c1-32(2)29(36)34-16-24(22-10-7-19(14-25(22)34)18-5-8-21(30)9-6-18)27(35)23-11-13-33-26(23)17-37-28(33)20-4-3-12-31-15-20/h3-16,28H,17H2,1-2H3/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUVFPOGHIKVPP-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CSC(N5C=C4)C6=CN=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1C=C(C2=C1C=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=C5CS[C@@H](N5C=C4)C6=CN=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433311
Record name 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161395-33-1
Record name A-85783
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161395331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(4-fluorophenyl)-N,N-dimethyl-3-[(3R)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carbonyl]indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-85783
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OCS3J46F47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the primary mechanism of action of (R)-6-(4-Fluorophenyl)-N,N-dimethyl-3-[3-(3-pyridinyl)-1H,3H-pyrrolo[1,2-c]thiazol-7-yl]carbonyl-1H-indole-1-carboxamide (A-85783)?

A1: this compound (A-85783) acts as a potent and specific antagonist of the platelet-activating factor (PAF) receptor. [] This means it binds to the receptor and blocks the binding of PAF, preventing the activation of downstream signaling pathways. []

Q2: What are the potential therapeutic benefits of inhibiting the PAF receptor with A-85783?

A2: Inhibiting the PAF receptor with A-85783 has shown promise in preclinical studies for treating inflammatory conditions. Research suggests A-85783 can reduce vascular permeability, hypotension, edema, and lethality induced by PAF. [] One study demonstrated the potential of A-85783 and its prodrug, ABT-299, in treating otitis media with effusion, highlighting their ability to reduce capillary permeability, subepithelial edema, and inflammatory cell infiltration. []

Q3: How does A-85783 compare to other PAF receptor antagonists in terms of potency and selectivity?

A3: A-85783 demonstrates high potency for inhibiting PAF binding to its receptor. In vitro studies show a Ki of 3.9 nM for rabbit platelets and 0.3 nM for human platelets. [] This binding affinity correlates with the functional antagonism of PAF-mediated cellular responses, including calcium mobilization, superoxide generation, aggregation, and degranulation of platelets. [] While the provided research doesn't offer direct comparisons to other antagonists, the high potency of A-85783 at nanomolar concentrations suggests it is among the more potent compounds in its class.

Q4: How does the presence of the PAF receptor influence the cellular response to ultraviolet B (UVB) radiation?

A4: Studies using a human epidermal cell line (KB) expressing the PAF receptor revealed that PAF receptor activation enhances UVB-induced apoptosis. [] UVB exposure stimulated PAF synthesis specifically in the PAF receptor-expressing cells, leading to increased apoptosis compared to control cells. [] This effect was mitigated by PAF receptor antagonists, antioxidants, and lower UVB doses, suggesting a role for PAF and oxidative stress in this process. []

Q5: What is the role of the PAF receptor in UVB-induced TNF-α production?

A5: Research indicates that the PAF receptor plays a role in UVB-induced TNF-α production in epidermal cells. [] PAF receptor-expressing KB cells exhibited increased TNF-α mRNA and protein expression upon UVB exposure compared to control cells. [] This effect was attenuated by PAF receptor antagonists and antioxidants, suggesting that PAF receptor activation and oxidative stress contribute to UVB-induced TNF-α production. []

Q6: Are there any known prodrugs of A-85783, and what advantages might they offer?

A6: Yes, ABT-299 is a water-soluble prodrug of A-85783. [] It is rapidly converted to A-85783 in vivo. [] The prodrug formulation potentially offers advantages in terms of solubility, administration routes (including oral administration), and pharmacokinetic properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.